1-Benzothiepin-3-carbonitrile, 5-(acetyloxy)-4-phenyl-
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Overview
Description
5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile is an organic compound characterized by the presence of an acetyloxy group, a phenyl ring, and a benzothiepin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiepin Ring: This can be achieved through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound under basic conditions.
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via acetylation of a hydroxyl group using acetic anhydride in the presence of a base such as pyridine.
Addition of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acetyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Esters and amides.
Scientific Research Applications
5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(Acetyloxy)-4-phenyl-1-benzothiepin-2-carbonitrile: Similar structure but with a different position of the carbonitrile group.
5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
5866-53-5 |
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Molecular Formula |
C19H13NO2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(3-cyano-4-phenyl-1-benzothiepin-5-yl) acetate |
InChI |
InChI=1S/C19H13NO2S/c1-13(21)22-19-16-9-5-6-10-17(16)23-12-15(11-20)18(19)14-7-3-2-4-8-14/h2-10,12H,1H3 |
InChI Key |
ZKTQWOZPHPUOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=CSC2=CC=CC=C21)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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